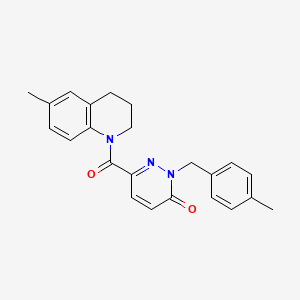

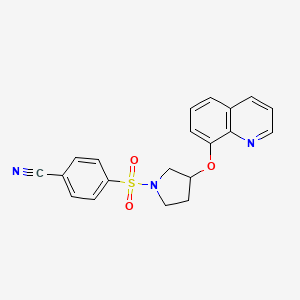

![molecular formula C16H11Cl2F3N4O2 B2407409 8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione CAS No. 341966-42-5](/img/structure/B2407409.png)

8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a quinoxalinedione derivative with a trifluoromethyl group attached to a pyridine ring. Quinoxalinediones are often used in medicinal chemistry due to their wide range of biological activities . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, as it can enhance the biological activity of compounds .

Molecular Structure Analysis

The compound contains a quinoxalinedione core, which is a bicyclic system consisting of two nitrogen atoms and two carbonyl groups. It also has a trifluoromethyl group attached to a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The compound likely undergoes reactions typical of quinoxalinediones and trifluoromethylpyridines. For example, trifluoromethylpyridines can undergo various transformations under both acidic and basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups are known to influence the lipophilicity, bioavailability, and metabolic stability of compounds .Applications De Recherche Scientifique

Photovoltaic Properties

The compound has been studied for its potential in photovoltaic applications. Researchers have investigated the photovoltaic properties of quinoline derivatives, which include similar compounds, in the fabrication of organic-inorganic photodiodes. These studies focus on the absorbance, electrical properties, and photovoltaic behavior under various conditions, providing insights into the potential use of such compounds in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antifungal Activities

Quinoline derivatives have been synthesized and tested for their antifungal activities. For instance, Schiff Bases derived from similar pyranoquinolines show effectiveness against strains like Aspergillus niger and Fusarium sp., highlighting their potential in antifungal applications (Rajendran & Karvembu, 2002).

Synthesis and Chemical Reactions

Studies have also focused on the synthesis and various reactions of quinoxaline derivatives, exploring their potential in creating new chemical compounds. These investigations include reactions like chlorination, thionation, and various other chemical transformations, leading to the creation of novel quinoxaline-based compounds with potential applications in chemistry and drug development (Moustafa, 2000).

Antimicrobial Agents

Similar quinoline derivatives have been synthesized as potential antimicrobial agents. Their structures and chemical properties have been analyzed, and they have been screened for antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial drugs (Holla et al., 2006).

Mécanisme D'action

Mode of Action

Based on its structural features, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, or van der waals interactions .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential to interact with various targets. The specific pathways and downstream effects are currently unknown and would require further investigation .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .

Orientations Futures

The future directions for this compound would depend on its biological activity and potential applications. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients, and many novel applications of these compounds are expected to be discovered in the future .

Propriétés

IUPAC Name |

5-chloro-4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2F3N4O2/c17-9-2-1-3-11-12(9)25(15(27)14(26)24-11)5-4-22-13-10(18)6-8(7-23-13)16(19,20)21/h1-3,6-7H,4-5H2,(H,22,23)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEMFJCWSUBSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)

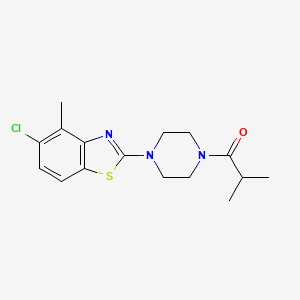

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)

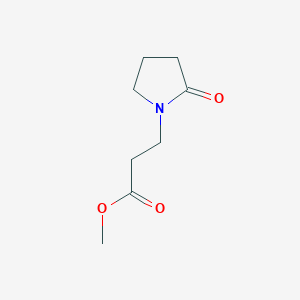

![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)

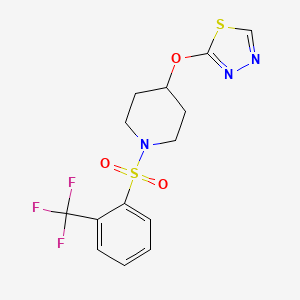

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)

![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)